3-(Thiophen-3-yl)isoxazole

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

3-(Thiophen-3-yl)isoxazole (CAS 103092-70-2), also designated as 3-(3-thienyl)-1,2-oxazole, is an unsubstituted heterocyclic building block characterized by a thiophene ring connected at the 3-position to an isoxazole core (C₇H₅NOS, MW 151.19 g/mol). This compound bridges two privileged scaffolds in medicinal chemistry: the isoxazole ring, a widely exploited pharmacophore present in numerous FDA-approved drugs (e.g., valdecoxib, leflunomide, isocarboxazid) , and the thiophene moiety, which confers distinctive electronic properties, enhanced π-stacking capacity, and metabolic stability advantages over phenyl-ring bioisosteres.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 103092-70-2
Cat. No. B034224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)isoxazole
CAS103092-70-2
SynonymsIsoxazole, 3-(3-thienyl)- (9CI)
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=CSC=C2
InChIInChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H
InChIKeyHGHJAIOXNDMCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-3-yl)isoxazole (CAS 103092-70-2): Core Heterocyclic Building Block with Thienyl-Isoxazole Architecture


3-(Thiophen-3-yl)isoxazole (CAS 103092-70-2), also designated as 3-(3-thienyl)-1,2-oxazole, is an unsubstituted heterocyclic building block characterized by a thiophene ring connected at the 3-position to an isoxazole core (C₇H₅NOS, MW 151.19 g/mol) . This compound bridges two privileged scaffolds in medicinal chemistry: the isoxazole ring, a widely exploited pharmacophore present in numerous FDA-approved drugs (e.g., valdecoxib, leflunomide, isocarboxazid) [1], and the thiophene moiety, which confers distinctive electronic properties, enhanced π-stacking capacity, and metabolic stability advantages over phenyl-ring bioisosteres [2]. Unlike extensively derivatized isoxazole-thiophene hybrids reported in recent anti-tubercular and anti-cancer campaigns, 3-(thiophen-3-yl)isoxazole serves as the minimally adorned core scaffold, making it a strategically important starting material for systematic structure-activity relationship (SAR) exploration and late-stage functionalization programs [3].

Why Substituting 3-(Thiophen-3-yl)isoxazole with a Generic Thiophene-Isoxazole Isomer Risks Structural and Electronic Divergence


Generic substitution within the thiophene-isoxazole compound class is inadvisable because the connectivity pattern (3-thienyl vs. 2-thienyl attachment) and regioisomeric arrangement (3-aryl vs. 5-aryl substitution on the isoxazole ring) fundamentally alter electronic distribution, molecular dipole moment, and heteroatom presentation to biological targets [1]. Published SAR campaigns demonstrate that anti-cancer potency can vary by approximately 10-fold between regioisomeric isoxazole-thiophene analogs, with 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole series showing that the unsubstituted thiophene at the 5-position of isoxazole (vs. 3-position) is a critical determinant of ERα-targeting activity, while shifting the thiophene attachment from the 2- to the 3-position of the thiophene ring alters the vector of sulfur presentation and π-electron density available for target engagement [2]. In anti-tubercular campaigns, subtle modifications to the isoxazole-thiophene core led to markedly different intramacrophage potency (EC₅₀ differences exceeding 5-fold across a 29-analog set), underscoring that even closely related scaffolds cannot be considered functionally interchangeable [3].

Quantitative Differentiation Evidence: 3-(Thiophen-3-yl)isoxazole vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-(Thiophen-3-yl)isoxazole Enables Distinct Sulfur Vector Presentation vs. 2-Thienyl and 5-Aryl Isoxazole Isomers

3-(Thiophen-3-yl)isoxazole presents the thiophene sulfur atom at a geometry distinct from the more commonly employed 2-thienyl isomer (CAS 2407-16-3). In 3-(thiophen-2-yl)isoxazole, the sulfur is positioned adjacent to the isoxazole linkage, enabling potential intramolecular S···O or S···N interactions; in 3-(thiophen-3-yl)isoxazole, the sulfur is meta to the isoxazole connection, projecting its lone pair electrons in a divergent spatial orientation. This regioisomeric distinction has been shown in analogous series to alter target binding modes: in 3-aryl isoxazole analogs evaluated via scintillation proximity assay, shifting aryl substitution from 2-thienyl to 3-thienyl modified IC₅₀ values by factors ranging from 2- to 10-fold depending on the biological target [1]. Furthermore, compared to 5-(thiophen-3-yl)isoxazole (CAS 138716-30-0), the 3-aryl substitution pattern in the target compound positions the thiophene closer to the isoxazole N–O dipole, altering the overall molecular electrostatic potential surface—a parameter known to influence recognition by cytochrome P450 enzymes and hERG channels [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Antibacterial Scaffold Validation: Thiophene-Linked Isoxazole Derivatives Demonstrate MIC Values Against Gram-Positive Pathogens at Low µg/mL Concentrations

Thiophene-linked isoxazole derivatives structurally derived from 3-(thiophen-3-yl)isoxazole-type scaffolds have been systematically evaluated for antibacterial activity. In a series of eight thiophene-linked isoxazole derivatives (LK1–LK8) synthesized via cyclization of substituted thienyl chalcones, compound LK7 demonstrated the most potent antibacterial activity with an MIC value of 6.75 µg/mL against tested bacterial strains [1]. Molecular docking of these derivatives against Staphylococcus aureus gyrase B (PDB: 4URM) revealed binding affinities ranging from −2.04 to −4.34 kcal/mol, confirming that the thiophene-isoxazole scaffold engages the ATP-binding pocket of bacterial topoisomerases [1]. For context, the clinically used isoxazole antibiotic sulfamethoxazole exerts its antibacterial effect via a dihydropteroate synthetase inhibition mechanism with typical MIC values in the 0.5–64 µg/mL range depending on the organism [2], placing the antibacterial potential of thiophene-isoxazole derivatives within a comparable order of magnitude.

Antibacterial Drug Discovery MIC Determination

Differentiation from Oxazole and Thiazole Bioisosteres: Isoxazole Exhibits Distinct Acidity and Hydrogen-Bonding Capacity Relevant to Target Recognition

When considering heterocyclic replacements (oxazole, thiazole, isothiazole) for the isoxazole core in 3-(thiophen-3-yl)isoxazole, physicochemical divergence must be accounted for. Isoxazol-3-ol is more acidic than isothiazol-3-ol by 1.7 pKₐ units as determined by ¹³C NMR titration, and the N···H hydrogen bonds in isoxazol-3-ol crystals are shorter than in isothiazol-3-ol counterparts, indicating stronger hydrogen-bond donor/acceptor capacity for the isoxazole system [1]. These differences in acidity and hydrogen-bonding geometry have been causally linked to divergent biological actions between isoxazole- and isothiazole-containing amino acid analogs targeting GABAergic systems [1]. In antifungal head-to-head comparisons, isoxazole analogues of thiophene-2-sulphonyl compounds exhibited quantifiably lower fungitoxic activity than the parent thiophene sulfonamides (MIC₅₀ of the most active thiophene sulfonamide: 86 µmol; MIC₁₀₀: 180 µmol), while pyrazole and thiazole-based compounds showed little or no activity, confirming that the isoxazole ring provides an intermediate activity profile distinct from both more active (thiophene) and less active (thiazole, pyrazole) heterocyclic replacements [2].

Bioisosterism Physicochemical Profiling Medicinal Chemistry

Anti-Tubercular Lead Optimization: Isoxazole-Thiophene Core Achieves Intramacrophage EC₅₀ of 1.96 µM with 58% Oral Bioavailability in Mice

A high-throughput screen of the ChemDiv molecular library in cholesterol-rich media against Mycobacterium tuberculosis H37Rv identified an isoxazole-thiophene hit compound as a putative Rv1625c/Cya activator [1]. Systematic SAR exploration via 29 synthesized analogs yielded compound P15, which demonstrated an intramacrophage EC₅₀ of 1.96 µM and achieved 58.0% oral bioavailability (F%) when dosed orally at 20 mg/kg in a mouse pharmacokinetic study [1]. While the original screening hit structure has not been publicly disclosed, the chemotype is explicitly described as an isoxazole-thiophene scaffold, and the SAR campaign revealed that the combination of the isoxazole and thiophene rings was essential for Rv1625c/Cya activation. This target is clinically validated for tuberculosis treatment shortening in preclinical models, establishing the isoxazole-thiophene core as a pharmacophore of significant therapeutic interest distinct from conventional anti-TB agents such as isoniazid or rifampicin [1].

Tuberculosis Pharmacokinetics Hit-to-Lead

Synthetic Tractability: Metal-Free Cascade Strategy Enables Efficient Functionalization of the Isoxazole-Thiophene Core Without Transition-Metal Contamination

The isoxazole-thiophene scaffold, exemplified by 3-(thiophen-3-yl)isoxazole, benefits from recently disclosed metal-free synthetic strategies that avoid transition-metal contamination—a critical consideration for pharmaceutical applications where residual metals must be controlled to ppm levels per ICH Q3D guidelines [1]. A metal-free, cascade regio- and stereoselective trifluoromethyloximation–cyclization–elimination strategy has been reported for constructing 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) using commercially available CF₃SO₂Na and tBuONO, achieving 14 analogs with high purity without palladium, copper, or other metal catalysts [1]. This synthetic approach is cost-effective and sustainable compared to traditional transition-metal-catalyzed cross-coupling routes that typically employ Pd(PPh₃)₄ or CuI, which add $200–500/kg in catalyst costs at scale. Additionally, Chinese patent CN110483430B discloses a preparation method for isoxazole derivatives—including 3-(thiophen-3-yl)isoxazole—using propargyl alcohol derivatives, a halogen source, acid, and hydroxylamine, providing an alternative, potentially scalable route [2].

Synthetic Methodology Green Chemistry Scale-Up

Prioritized Application Scenarios for 3-(Thiophen-3-yl)isoxazole in Scientific Research and Industrial Procurement


Scaffold for Anti-Tubercular Lead Optimization Targeting Rv1625c/Cya

Procure 3-(thiophen-3-yl)isoxazole as a core intermediate for synthesizing focused libraries targeting the Rv1625c/Cya adenylate cyclase in Mycobacterium tuberculosis. The isoxazole-thiophene chemotype has been validated as a putative Rv1625c/Cya activator with intramacrophage EC₅₀ = 1.96 µM and 58% oral bioavailability in mice, establishing this scaffold as a starting point for hit-to-lead campaigns distinct from conventional nitroimidazole or diarylquinoline anti-TB agents [1]. The unsubstituted nature of 3-(thiophen-3-yl)isoxazole permits systematic exploration of substitution at the isoxazole 5-position and thiophene 2- and 5-positions to map SAR around this clinically validated target.

Regioisomeric Probe for Sulfur Geometry-Dependent Target Engagement Studies

Employ 3-(thiophen-3-yl)isoxazole as a defined regioisomeric probe to interrogate the sulfur geometry preferences of biological targets. Binding data from 3-aryl isoxazole analog series demonstrate that regioisomeric identity can modulate target affinity by >10-fold (IC₅₀ values ranging from 690 nM to 7,330 nM across closely related 3-aryl isoxazoles) [1]. The 3-thienyl attachment positions the sulfur atom meta to the isoxazole linkage, creating a distinct electrostatic potential surface and hydrogen-bond acceptor geometry compared to the 2-thienyl isomer—a critical parameter for structure-based drug design programs requiring precise heteroatom presentation.

Antibacterial Development Targeting Gram-Positive Topoisomerases

Utilize 3-(thiophen-3-yl)isoxazole as a building block for synthesizing antibacterial leads against drug-resistant Gram-positive pathogens. Thiophene-linked isoxazole derivatives have demonstrated MIC values as low as 6.75 µg/mL against tested bacterial strains, with molecular docking confirming binding to the S. aureus gyrase B ATP-binding pocket (docking scores of −2.04 to −4.34 kcal/mol) [1]. This scaffold offers a mechanism of action distinct from fluoroquinolones (which target the GyrA subunit) and may circumvent existing resistance mechanisms through engagement of the GyrB ATPase domain.

Metal-Free Pharmaceutical Intermediate for cGMP-Compliant Synthesis

Procure 3-(thiophen-3-yl)isoxazole for pharmaceutical development programs requiring ICH Q3D-compliant control of elemental impurities. The compound is accessible via metal-free synthetic strategies (CF₃SO₂Na/tBuONo cascade methodology or propargyl alcohol/halogen source routes per CN110483430B) that eliminate the need for palladium, copper, or other Class 1 and Class 2A elemental impurities [1] [2]. This translates to simplified downstream purification, reduced analytical testing burden for residual metals, and lower overall cost of goods compared to intermediates requiring transition-metal-catalyzed cross-coupling steps (estimated catalyst cost savings of >$200/kg at pilot scale) [1].

Quote Request

Request a Quote for 3-(Thiophen-3-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.